
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a pentanoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of 3-ethynylaniline. This intermediate can be synthesized by the reduction of 3-ethynyl nitrobenzene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. standard organic synthesis techniques, including the use of protecting groups and selective deprotection, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the carbonyl group can yield alcohols.
Aplicaciones Científicas De Investigación
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-((3-Ethynylphenyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid: This compound shares the ethynylphenylamino group but has a different core structure, leading to distinct biological activities.
3-Ethynylaniline: A simpler compound that serves as an intermediate in the synthesis of more complex molecules.
Uniqueness
5-((3-Ethynylphenyl)amino)-5-oxopentanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
5-(3-ethynylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(16)17/h1,3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) |
Clave InChI |
PWIYAVGOTYJJJZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
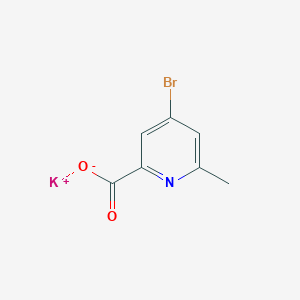
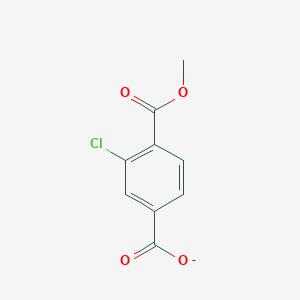
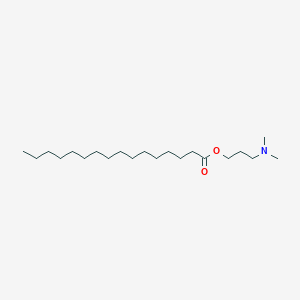
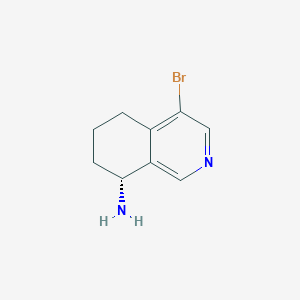
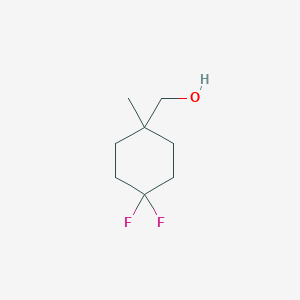
![[3-Chloro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B8503539.png)
![1-Piperidineacetamide,4-[methyl(4-methylphenyl)amino]-n-[4-[(methylsulfonyl)amino]phenyl]-](/img/structure/B8503558.png)
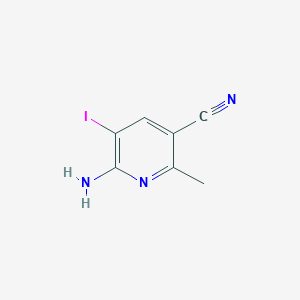




![3-Pyridinecarboxamide,n-[4-(2-furanyl)-5-(4-morpholinyl)-2-thiazolyl]-6-(4-methyl-1-piperazinyl)-](/img/structure/B8503597.png)

